Octaethylene glycol monomethyl ether
Overview
Description
Mechanism of Action
Target of Action
Octaethylene glycol monomethyl ether, also known as m-PEG8-alcohol, primarily targets the intracellular ubiquitin-proteasome system . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within the cell .
Mode of Action
The compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The ubiquitin-proteasome system is then exploited to selectively degrade the target proteins .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by controlling the concentration of various proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific proteins being targeted.
Action Environment
The action of this compound is influenced by the intracellular environment. Factors such as the presence of the target protein, the activity of the ubiquitin-proteasome system, and the stability of the compound itself within the cell can all impact its efficacy .
Biochemical Analysis
Biochemical Properties
Octaethylene glycol monomethyl ether plays a significant role in biochemical reactions, primarily as a PEG-based linker. The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to link small molecules to proteins, enhancing their solubility and stability in aqueous environments . The hydrophilic PEG spacer in this compound increases the solubility of the conjugates, making it an essential component in biochemical research .
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules to target cells . For example, when used as a linker in drug delivery systems, this compound can improve the bioavailability and efficacy of therapeutic agents . Additionally, its hydrophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable conjugates with various biomolecules. The hydroxyl group in its structure can form covalent bonds with other reactive groups, enabling the creation of complex biochemical compounds . This compound can also act as a spacer, increasing the distance between linked molecules and reducing steric hindrance . By enhancing the solubility and stability of conjugates, this compound can improve the efficacy of biochemical reactions and therapeutic interventions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its efficacy as a linker or solubilizing agent . Long-term studies have shown that this compound can maintain its functionality for extended periods, making it a reliable component in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can enhance the solubility and bioavailability of therapeutic agents . At high doses, it may exhibit toxic or adverse effects, such as alterations in cellular metabolism and gene expression . Studies have shown that the threshold for toxicity varies depending on the animal model and the specific application of the compound . It is essential to carefully determine the appropriate dosage to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a PEG-based linker. This compound can interact with enzymes and cofactors involved in the metabolism of PEG derivatives . For example, it can be metabolized by enzymes that break down PEG chains, leading to the formation of smaller metabolites . Additionally, this compound can affect metabolic flux and metabolite levels by enhancing the solubility and stability of bioactive molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic nature and ability to form stable conjugates . This compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its hydrophilic PEG spacer allows it to accumulate in aqueous environments, enhancing its distribution in tissues and cells . Additionally, this compound can affect the localization and accumulation of linked biomolecules, improving their bioavailability and efficacy .
Subcellular Localization
This compound can localize to various subcellular compartments, depending on its conjugation with other biomolecules . This compound can be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications . For example, when linked to proteins with specific targeting sequences, this compound can be transported to the nucleus, mitochondria, or other organelles . Its subcellular localization can influence its activity and function, enhancing the efficacy of biochemical reactions and therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octaethylene glycol monomethyl ether is typically synthesized through the polymerization of ethylene glycol monomethyl ether. The process involves the reaction of ethylene glycol with methanol in the presence of a catalyst . The reaction conditions include maintaining a temperature range of 2-8°C and ensuring the reaction mixture is sealed to prevent moisture ingress .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous polymerization in a controlled environment to ensure high purity and yield. The product is then purified through distillation and other separation techniques to achieve the desired concentration and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although it is less common.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include various carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Octaethylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of polyethylene glycol-based drugs.
Industry: Applied in the production of cosmetics, detergents, and other personal care products due to its surfactant properties
Comparison with Similar Compounds
- Diethylene glycol monomethyl ether
- Triethylene glycol monomethyl ether
- Tetraethylene glycol monomethyl ether
- Pentaethylene glycol monomethyl ether
Comparison: Octaethylene glycol monomethyl ether is unique due to its longer polyethylene glycol chain, which provides higher solubility and better surfactant properties compared to its shorter-chain counterparts. This makes it more effective in applications requiring high solubility and stability, such as in drug delivery systems and industrial formulations .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNWRSFHADOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335716 | |
Record name | Octaethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25990-96-9 | |
Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octaethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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